

An In-depth Technical Guide to the Aminosteroid RM-581

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Compound of Interest

Compound Name: RM-581

Cat. No.: B12399588

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Abstract

RM-581 is a synthetic aminosteroid derivative that has demonstrated significant potential as an anticancer agent. Structurally, it is characterized by a mestranol (estrane) core with a quinoline-proline-piperazine side chain appended at the 2-position.[1] This modification confers potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapies. The primary mechanism of action for **RM-581** is the induction of endoplasmic reticulum (ER) stress, which subsequently leads to apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the aminosteroid structure of **RM-581**, its synthesis, mechanism of action, and preclinical anticancer activity.

Core Structure and Synthesis

RM-581 is a derivative of mestranol, featuring a complex side chain at the C2 position of the steroidal A-ring. This side chain consists of a quinoline moiety linked to a proline residue, which is further connected to a piperazine ring attached to the steroid core.[4] The presence of this side chain is crucial for its biological activity.

Multi-gram Synthetic Route

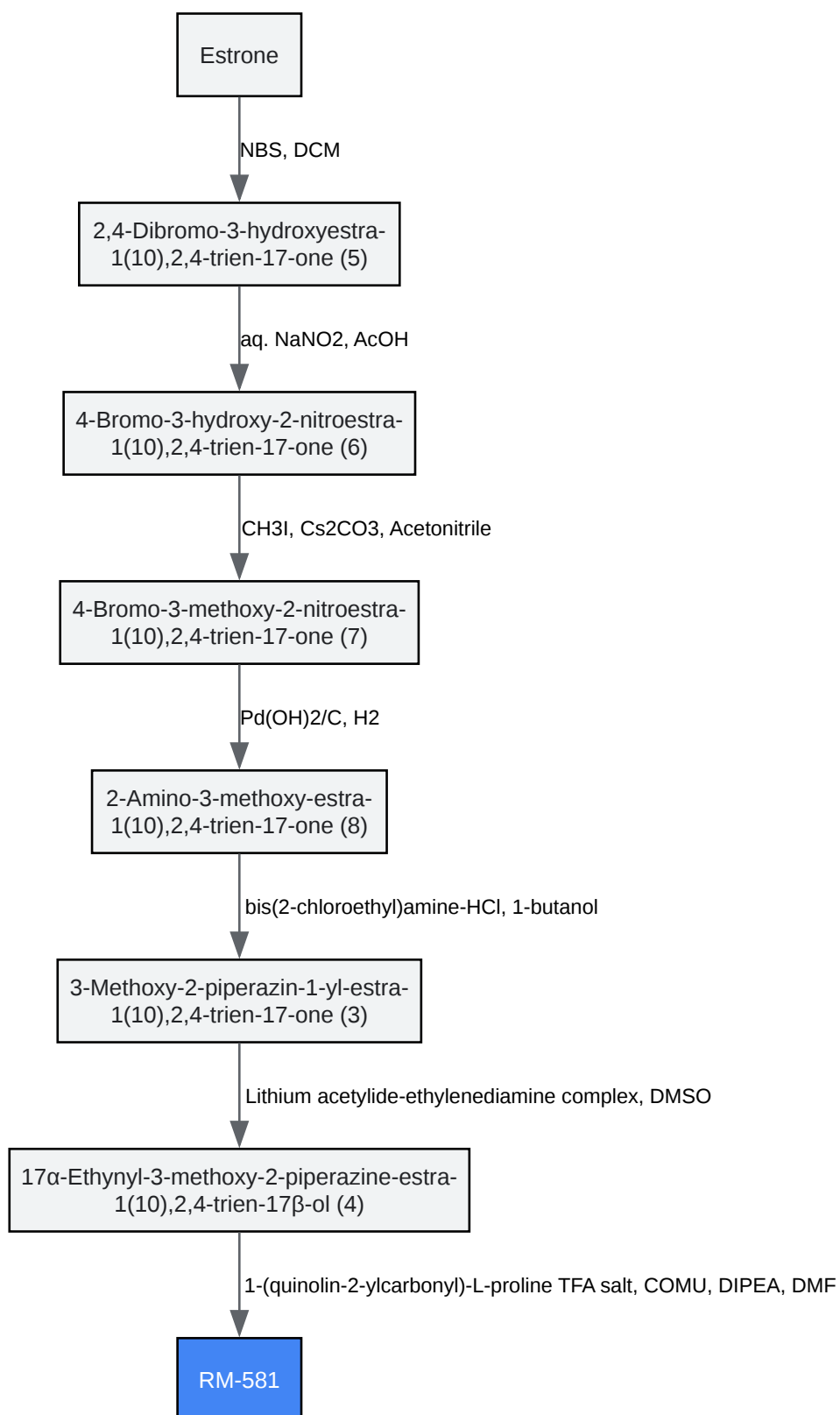
A scalable, multi-gram synthesis of **RM-581** has been developed, avoiding the use of toxic reagents and multiple chromatographic purifications, making it suitable for late preclinical and

clinical trial supply.[4] The overall yield of this seven-step synthesis is 15% from estrone.[4]

Experimental Protocol: Synthesis of **RM-581**[4]

A detailed, step-by-step protocol for the synthesis of **RM-581** is outlined below, starting from commercially available estrone.

- Synthesis of 2,4-Dibromo-3-hydroxyestra-1(10),2,4-trien-17-one (5): To a solution of estrone in dichloromethane at 0°C under an argon atmosphere, N-bromosuccinimide (NBS) is slowly added. The reaction is allowed to warm to room temperature and stirred for 24 hours.
- Synthesis of 4-Bromo-3-hydroxy-2-nitroestra-1(10),2,4-trien-17-one (6): The dibrominated intermediate is treated with an aqueous solution of sodium nitrite (10%) in acetic acid at room temperature for 30 minutes.
- Synthesis of 4-Bromo-3-methoxy-2-nitroestra-1(10),2,4-trien-17-one (7): The nitro derivative is methylated using methyl iodide and cesium carbonate in acetonitrile, refluxed for 2 days.
- Synthesis of 2-Amino-3-methoxy-estra-1(10),2,4-trien-17-one (8): The nitro group is reduced to a primary amine via hydrogenation using palladium hydroxide on charcoal (20%) in a methanol/dichloromethane mixture overnight.
- Synthesis of 3-Methoxy-2-piperazin-1-yl-estra-1(10),2,4-trien-17-one (3): The aniline intermediate is reacted with bis-(2-chloroethyl)amine hydrochloride in 1-butanol at 135°C for 4 days to form the piperazine ring.
- Synthesis of 17 α -Ethynyl-3-methoxy-2-piperazine-estra-1(10),2,4-trien-17 β -ol (4): The ketone at C17 is ethynylated using lithium acetylide-ethylenediamine complex in anhydrous dimethylsulfoxide (DMSO) at room temperature.
- Synthesis of **RM-581**: The final step involves the N-acylation of the piperazine with 1-(quinolin-2-ylcarbonyl)-L-proline TFA salt using the coupling agent COMU and diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF) at room temperature for 1 hour.[1]



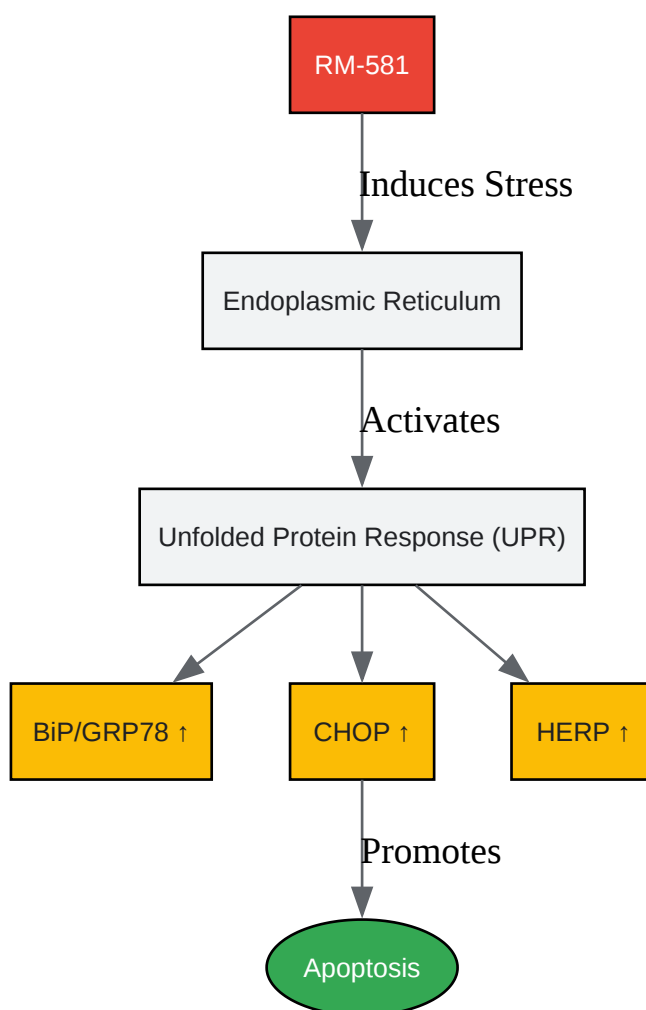
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Figure 1: Synthetic Workflow of RM-581

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

RM-581 exerts its anticancer effects by inducing stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and cellular homeostasis.[3][5] This ER stress triggers the Unfolded Protein Response (UPR), and when the stress is prolonged or severe, it leads to apoptosis (programmed cell death).[2]

Key molecular markers of ER stress, including Binding Immunoglobulin Protein (BiP/GRP78), C/EBP homologous protein (CHOP), and Herpud1 (HERP), are significantly upregulated upon treatment with **RM-581**. [2][6] CHOP is a key transcription factor that promotes the expression of pro-apoptotic genes.[5]



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Figure 2: RM-581 Induced ER Stress Signaling Pathway

Quantitative Data

In Vitro Antiproliferative Activity

RM-581 has demonstrated potent antiproliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference
PANC-1	Pancreatic	0.83	[7]
MIACaPa2	Pancreatic	0.45	[7]
L3.6	Pancreatic	2.10	[7]
CAPAN-1	Pancreatic	0.78	[7]
BxPC3	Pancreatic	5.75	[7]
Pan02	Pancreatic (murine)	1.77	[7]
PC-3	Prostate	~5	[2]
LAPC-4	Prostate	-	[8]
VCaP	Prostate	-	[8]
22Rv1	Prostate	-	[8]
MCF-7	Breast (Luminal A)	3.7	[9]
T-47D	Breast (Luminal A)	0.61	[10]

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of **RM-581** in inhibiting tumor growth.

Xenograft Model	Cancer Type	Dose and Administration	Tumor Growth Inhibition	Reference
PANC-1	Pancreatic	10 mg/kg/day (oral)	11%	[7]
PANC-1	Pancreatic	40 mg/kg/day (oral)	54%	[7]
PANC-1	Pancreatic	80 mg/kg/day (oral)	76%	[7]
PANC-1	Pancreatic	60 mg/kg/day (oral)	Full tumor regression	[11]
PC-3	Prostate	15 mg/kg/day (oral)	Significant inhibition	[12]
LAPC-4	Prostate	3, 10, 30 mg/kg/day (oral)	Dose-dependent inhibition	[8]

Metabolic Stability

The metabolic stability of **RM-581** has been assessed in mouse and human liver microsomes.

Species	Microsome Type	Half-life (min)	Reference
Mouse	Liver Microsomes	14	[13]
Human	Liver Microsomes	15	[13]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **RM-581** (e.g., from 0.01 to 100 μ M) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blotting for ER Stress Markers

This protocol is used to detect the expression levels of specific proteins, such as BiP and CHOP.

- **Cell Lysis:** Treat cells with **RM-581** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μ g) on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against BiP, CHOP, or a loading control (e.g., β -actin or GAPDH) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of **RM-581** in a mouse model.

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **RM-581** orally at the desired doses and schedule. The control group receives the vehicle.
- Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Study Termination: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology or Western blotting).

Conclusion

The aminosteroid **RM-581** is a promising anticancer agent with a well-defined structure and a unique mechanism of action involving the induction of ER stress-mediated apoptosis. Its potent in vitro and in vivo activity against various cancer types, coupled with a scalable synthetic route, positions it as a strong candidate for further clinical development. The data and protocols

presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of **RM-581**.

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